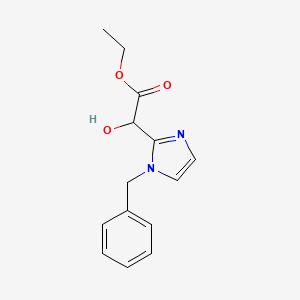

ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate

Übersicht

Beschreibung

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-benzyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then hydrolyzed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate.

Reduction: this compound.

Substitution: Corresponding amides or thioesters.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity :

Research indicates that compounds similar to ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate exhibit significant antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects :

The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may modulate immune responses, making it a candidate for further investigation in treating inflammatory diseases .

Pharmacology

Drug Development :

this compound serves as a building block for synthesizing more complex molecules that target specific biological pathways. Its derivatives are being explored for their efficacy as potential therapeutic agents against various diseases, including cancer and autoimmune disorders .

Targeting Toll-like Receptors (TLRs) :

Recent studies have highlighted the potential of imidazole derivatives in activating TLRs, which play a crucial role in the immune system. This activation can enhance the body’s response to infections and tumors, positioning these compounds as promising candidates for vaccine adjuvants .

Materials Science

Polymer Synthesis :

The compound can be utilized in polymer chemistry as a monomer or cross-linking agent due to its reactive functional groups. Research is ongoing into its use in creating novel materials with specific mechanical and thermal properties .

Nanotechnology Applications :

There is emerging interest in using this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals makes it suitable for developing targeted delivery vehicles that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Immunomodulatory Properties

In vivo experiments showed that administering the compound alongside an antigen resulted in enhanced immune responses in murine models. The combination therapy led to increased production of cytokines, indicating that the compound could effectively serve as an adjuvant in vaccine formulations.

Case Study 3: Polymer Development

Research into the use of this compound in polymer synthesis revealed that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices improved drug release profiles and mechanical strength, suggesting its utility in biomedical applications.

Wirkmechanismus

The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. The compound can also interact with biological receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate can be compared with other imidazole derivatives such as:

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)acetate: Lacks the hydroxyl group, making it less polar.

1-Benzyl-1H-imidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

1-Benzyl-1H-imidazole-2-thiol: Contains a thiol group, which can form disulfide bonds and has different reactivity compared to the hydroxyl group.

This compound is unique due to the presence of both the hydroxyl and ester functional groups, which provide a balance of reactivity and solubility, making it versatile for various applications.

Biologische Aktivität

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetate, a compound with the CAS number 1210502-30-9, has garnered attention in scientific research for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Functional Groups : Hydroxyl (-OH) and ester (-COO-) groups are present, contributing to its reactivity and solubility.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reactants : 1-benzyl-1H-imidazole and ethyl bromoacetate.

- Catalysts : Sodium hydride or potassium carbonate as bases.

- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Hydrolysis : The product is hydrolyzed to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, possibly due to the coordination of the imidazole ring with metal ions in metalloenzymes.

- Receptor Modulation : It may interact with various biological receptors, influencing their activity and leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in therapeutic applications.

- Anti-inflammatory Effects : The presence of the hydroxyl group may contribute to its ability to modulate inflammatory responses, similar to other compounds with similar functional groups.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promise, particularly in pathways relevant to disease mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anti-inflammatory | Modulates cytokine production | |

| Enzyme Inhibition | Potential inhibitor of metalloenzymes |

Case Study Example

In a study examining the enzyme inhibition potential of this compound, researchers found that it significantly inhibited the activity of certain proteases involved in inflammatory pathways. This suggests a mechanism by which the compound could exert anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Eigenschaften

IUPAC Name |

ethyl 2-(1-benzylimidazol-2-yl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-19-14(18)12(17)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9,12,17H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJXQOEAAIQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.